Amdiglurax (NSI-189) is an orally active benzylpiperazine-aminopyridine small molecule (MW 366.50 g/mol) characterized as a potent hippocampal neurogenesis stimulant and indirect brain-derived neurotrophic factor (BDNF) modulator [1]. In laboratory and industrial settings, the free base form (CAS 1270138-40-3) is primarily procured for in vitro neurogenesis assays, neuroplasticity modeling, and the development of non-monoaminergic antidepressant pathways. Unlike recombinant neurotrophins, Amdiglurax offers high blood-brain barrier permeability and stable shelf-life, while avoiding the phosphate counterion present in its salt form (CAS 1270138-41-4), making it a standard choice for assays sensitive to exogenous phosphates or requiring specific non-aqueous solvent standardizations like DMSO .
Substituting Amdiglurax with conventional antidepressants (e.g., fluoxetine) or direct TrkB agonists fundamentally alters experimental parameters and procurement outcomes [1]. Traditional SSRIs require chronic in vivo administration to induce measurable neurogenesis and heavily confound results with systemic monoamine reuptake inhibition . In contrast, Amdiglurax directly stimulates neural stem cell proliferation in vitro (EC50 ~0.1–1.0 µM) and indirectly upregulates endogenous BDNF and stem cell factor (SCF) without binding to monoamine transporters. Furthermore, substituting the free base with the phosphate salt (CAS 1270138-41-4) can introduce stoichiometric variability and counterion interference in sensitive phosphorylation-dependent cellular assays, making the free base strictly necessary for specific biochemical workflows .
For high-throughput screening and in vitro assay standardization, solvent compatibility is a primary procurement driver. Amdiglurax free base (CAS 1270138-40-3) provides high solubility in polar aprotic solvents, yielding clear solutions in DMSO at 2 mg/mL or higher. This allows for the preparation of highly concentrated, stable non-aqueous stock solutions that can be precisely aliquoted and stored at -20°C . In contrast, the phosphate salt form (CAS 1270138-41-4) exhibits different hygroscopic and solubility profiles, often requiring aqueous buffers that may degrade over time or introduce microbial contamination risks during long-term storage .
| Evidence Dimension | Non-aqueous stock solution compatibility |
| Target Compound Data | Amdiglurax Free Base: High DMSO solubility (≥2 mg/mL, clear) |
| Comparator Or Baseline | Amdiglurax Phosphate: Altered solubility profile; requires specific buffer considerations |
| Quantified Difference | Enables concentrated non-aqueous stock preparation without the hygroscopic variability of the salt form. |
| Conditions | Laboratory stock solution preparation and long-term storage (-20°C) |
Procuring the free base ensures reproducible, long-term stability in DMSO stock solutions for high-throughput in vitro screening.
When evaluating the downstream signaling cascades of neurogenic compounds—specifically the TrkB, AKT, and ERK pathways triggered by BDNF upregulation—the choice of salt form is critical[1]. Procuring Amdiglurax free base eliminates the introduction of exogenous phosphate ions . The phosphate salt (CAS 1270138-41-4) introduces equimolar phosphate counterions that can competitively inhibit or artificially skew results in ATP-dependent kinase assays and sensitive phosphorylation readouts. The free base ensures that any measured phosphorylation is strictly a pharmacological response to the compound[1].
| Evidence Dimension | Exogenous ion interference in kinase assays |
| Target Compound Data | Amdiglurax Free Base: 0% exogenous phosphate |
| Comparator Or Baseline | Amdiglurax Phosphate: 1:1 molar ratio of phosphate ions |
| Quantified Difference | Removes counterion-induced background noise in phosphorylation assays. |
| Conditions | In vitro biochemical kinase and phosphorylation-dependent cellular assays |
Essential for laboratories conducting precise signal transduction mapping where exogenous phosphates compromise assay integrity.
Unlike traditional selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, which require chronic in vivo administration to indirectly promote neurogenesis, Amdiglurax acts as a direct neurogenic stimulant [1]. In vitro, Amdiglurax free base drives hippocampal neural stem cell proliferation with an EC50 in the low-micromolar range (0.1–1.0 µM) and rapidly upregulates differentiation markers like MAP2 and Ki67. This allows researchers to procure a compound that isolates neurogenic mechanisms in acute cell cultures without the confounding background of monoamine transporter blockade .
| Evidence Dimension | In vitro neural stem cell proliferation potency |
| Target Compound Data | Amdiglurax: Direct proliferation (EC50 ~0.1–1.0 µM) |
| Comparator Or Baseline | Fluoxetine (SSRI): Lacks direct acute in vitro stem cell proliferation |
| Quantified Difference | Provides direct in vitro neurogenesis, bypassing the need for chronic systemic dosing. |
| Conditions | Primary human or murine hippocampal neural stem cell cultures |
Allows buyers to establish robust, fast-turnaround in vitro neurogenesis models without monoaminergic off-target effects.
Due to its direct proliferative effect on hippocampal neural stem cells (EC50 0.1–1.0 µM) and lack of monoaminergic activity, Amdiglurax free base serves as a reference standard for screening novel neurogenic compounds and studying isolated neurogenesis pathways .
The free base form (CAS 1270138-40-3) is specifically required for investigating the downstream TrkB, AKT, and ERK signaling cascades triggered by BDNF upregulation, as it avoids the introduction of interfering phosphate counterions present in the salt form .
With its proven ability to increase rodent hippocampal volume and upregulate BDNF/SCF at 10-30 mg/kg/day, Amdiglurax serves as a positive control in preclinical models evaluating neuro-regenerative therapies for major depressive disorder (MDD) and neurodegeneration .